molecular formula C8H11BrCl3N B8564935 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanenitrile CAS No. 61863-97-6

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanenitrile

Cat. No. B8564935
CAS RN: 61863-97-6
M. Wt: 307.4 g/mol
InChI Key: XUWFHFLGZFACDV-UHFFFAOYSA-N
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Patent
US04195033

Procedure details

A mixture of 3-bromo-1-cyano-2,2-dimethyl-5,5,5-trichloropentane (0.5 g.) and a solution of sodium (0.2 g.) in ethanol (10 ml.) is refluxed for 2 hours after which the ethanol is removed by evaporation under reduced pressure. The residue is partitioned between chloroform (20 ml.) and water (20 ml.) and the chloroform layer separated, washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yields 1-cyano 2-(2,2,-dichlorovinyl)-3,3-dimethylcyclopropane, identified by infra-red and nuclear magnetic resonance spectroscopy.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:9][C:10]([Cl:13])([Cl:12])Cl)[C:3]([CH3:8])([CH3:7])[CH2:4][C:5]#[N:6].[Na]>C(O)C>[C:5]([CH:4]1[C:3]([CH3:7])([CH3:8])[CH:2]1[CH:9]=[C:10]([Cl:12])[Cl:13])#[N:6] |^1:13|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC(C(CC#N)(C)C)CC(Cl)(Cl)Cl
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between chloroform (20 ml.) and water (20 ml.)
CUSTOM
Type
CUSTOM
Details
the chloroform layer separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(C1(C)C)C=C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.